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molecular formula C5H10O4 B8808797 Methyl 3,4-dihydroxybutanoate

Methyl 3,4-dihydroxybutanoate

Cat. No. B8808797
M. Wt: 134.13 g/mol
InChI Key: KCKWOJWPEXHLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05808107

Procedure details

The process of claim 18 wherein about one equivalent of the lithium borohydride is reacted with the hydroxy butane dioic acid dimethyl ester to produce the 3,4-dihydroxybutyric acid -1-methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C[O:4][C:5](=O)[CH:6]([OH:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9]>>[CH3:11][O:10][C:8](=[O:9])[CH2:7][CH:6]([OH:12])[CH2:5][OH:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC(=O)OC)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(CO)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05808107

Procedure details

The process of claim 18 wherein about one equivalent of the lithium borohydride is reacted with the hydroxy butane dioic acid dimethyl ester to produce the 3,4-dihydroxybutyric acid -1-methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C[O:4][C:5](=O)[CH:6]([OH:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9]>>[CH3:11][O:10][C:8](=[O:9])[CH2:7][CH:6]([OH:12])[CH2:5][OH:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC(=O)OC)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(CO)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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